Butafenacil (free acid)

Übersicht

Beschreibung

Butafenacil (free acid) is an organic compound belonging to the pyrimidinedione chemical class. It is primarily used as an herbicide to control broadleaf and some grass weeds in crops such as cereals and canola . The compound acts by inhibiting the enzyme protoporphyrinogen oxidase, which is crucial for chlorophyll formation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butafenacil involves a key step where a phenyl isocyanate reacts with an amine. Specifically, ethyl 2-chloro-5-isocyanato-benzoate and ethyl 3-amino-4,4,4-trifluorocrotonate are reacted in the presence of a base to form a substituted urea intermediate. This intermediate is then cyclized to form the pyrimidinedione structure . Further standard chemical transformations generate the final product .

Industrial Production Methods

Industrial production of Butafenacil follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors is common in industrial settings to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Butafenacil undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in Butafenacil.

Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Butafenacil has several scientific research applications, including:

Wirkmechanismus

Butafenacil works by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO), which is essential for chlorophyll formation . This inhibition prevents the formation of chlorophyll, leading to the accumulation of protoporphyrin IX, a potent photosensitizer . The activated oxygen causes lipid peroxidation, resulting in rapid loss of membrane integrity and function, leading to chlorosis and necrosis in plants .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Butafenacil is similar to other herbicides that inhibit protoporphyrinogen oxidase, such as:

- Flumioxazin

- Sulfentrazone

- Oxadiazon

Uniqueness

What sets Butafenacil apart from these compounds is its specific chemical structure, which allows for a unique interaction with the PPO enzyme. This results in a distinct spectrum of activity and effectiveness against a broader range of weed species .

Biologische Aktivität

Butafenacil, also known as CGA-276854, is a synthetic herbicide primarily used for its efficacy in controlling various weeds. Its biological activity is largely attributed to its ability to inhibit the enzyme protoporphyrinogen oxidase (PPO), which plays a crucial role in the biosynthesis of chlorophyll and heme. This article reviews the biological activity of butafenacil, focusing on its mechanism of action, toxicological profile, and implications for agricultural use.

Protoporphyrinogen Oxidase Inhibition

Butafenacil functions by inhibiting PPO, which catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a vital step in the production of chlorophyll and heme. This inhibition disrupts the biosynthetic pathway, leading to the accumulation of protoporphyrinogen and subsequent photodynamic effects that can cause cellular damage in target plants . The following table summarizes the key aspects of PPO inhibition:

| Aspect | Details |

|---|---|

| Target Enzyme | Protoporphyrinogen oxidase (PPO) |

| Biosynthetic Pathway | Chlorophyll and heme synthesis |

| Effects on Plants | Accumulation of protoporphyrinogen; photodynamic damage |

| Concentration Sensitivity | Effective at low concentrations (as low as 10 nm in sensitive strains) |

Toxicological Profile

Acute and Chronic Toxicity

Butafenacil exhibits low acute toxicity through oral, dermal, and inhalation routes. Studies indicate it is a slight eye irritant but does not cause skin irritation or sensitization . Chronic exposure studies have shown that butafenacil can lead to:

- Hematological Effects : In animal studies, exposure resulted in anemia characterized by lower hemoglobin concentrations and changes in red blood cell morphology (hypochromia, microcytosis) at higher doses (1,000 ppm and above) .

- Liver Effects : Increased liver pigmentation and enlargement were observed, indicating potential liver toxicity associated with enzyme inhibition .

- Reproductive Effects : Long-term studies indicated no significant reproductive toxicity or carcinogenic effects in rats .

Case Studies

Several case studies have explored the effects of butafenacil on different organisms:

- Rodent Studies : In a chronic toxicity study on rats, doses up to 4,000 ppm were administered over three months. Results showed impaired body weight gain and food consumption at high doses, alongside hematological changes indicative of anemia .

- Plant Resistance Studies : Research involving Arabidopsis mutants demonstrated that genetic modifications could confer resistance to butafenacil. Mutants expressing altered PPO genes exhibited up to 500-fold increased tolerance compared to wild types under herbicide application .

- Environmental Impact Assessments : Investigations into the environmental persistence of butafenacil suggest limited bioaccumulation potential. Most radioactivity from administered doses was excreted via bile, indicating efficient metabolic processing .

Research Findings

Recent studies highlight the significant implications of butafenacil's biological activity:

- Herbicide Development : The inhibition mechanism has been utilized to develop herbicide-tolerant crops through genetic engineering strategies aimed at modifying PPO sensitivity .

- Public Health Concerns : The potential for chronic exposure to herbicides like butafenacil raises concerns regarding their impact on human health and environmental safety, particularly in agricultural communities where usage is prevalent .

Eigenschaften

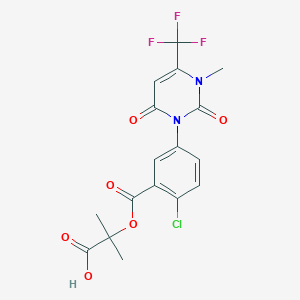

IUPAC Name |

2-[2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoyl]oxy-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3N2O6/c1-16(2,14(26)27)29-13(25)9-6-8(4-5-10(9)18)23-12(24)7-11(17(19,20)21)22(3)15(23)28/h4-7H,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHXJKCQOGHORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC(=O)C1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905011 | |

| Record name | 2-({2-Chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl]benzoyl}oxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134605-66-6 | |

| Record name | 1-Carboxy-1-methylethyl 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134605-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-({2-Chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl]benzoyl}oxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.